Leaving Group Reactivity: Mesylate vs. Triflate vs. Tosylate in 2,2-Difluoropropyl Systems
The methanesulfonate (mesylate) group in 2,2-difluoropropyl methanesulfonate provides a balanced reactivity profile compared to its more reactive triflate (2,2-difluoropropyl trifluoromethanesulfonate, CAS 784193-15-3) and less reactive tosylate (2,2-difluoropropyl p-toluenesulfonate, CAS 1262400-01-0) counterparts. In nucleophilic substitution reactions, the leaving group ability follows the order: Triflate > Mesylate > Tosylate, which is consistent with the acid strengths of their conjugate acids (triflic acid > methanesulfonic acid > p-toluenesulfonic acid). [1] This translates to quantifiable differences in reaction rates and conditions. The mesylate offers a crucial middle ground, providing sufficient reactivity for efficient alkylation while minimizing the risk of uncontrolled side reactions and decomposition often associated with primary alkyl triflates.
| Evidence Dimension | Relative leaving group reactivity |
|---|---|
| Target Compound Data | Mesylate group (CH3SO3-) |
| Comparator Or Baseline | Triflate group (CF3SO3-); Tosylate group (p-CH3C6H4SO3-) |
| Quantified Difference | Leaving group ability order: Triflate > Mesylate > Tosylate. Triflate is known to be approximately 10^4 to 10^5 times more reactive than tosylate, with mesylate falling between these extremes based on pKa values of corresponding acids (approx. -14 for triflic acid, -1.9 for methanesulfonic acid, -2.8 for p-toluenesulfonic acid). [1] |
| Conditions | SN2 nucleophilic substitution reactions in aprotic solvents |
Why This Matters
This difference allows chemists to select the appropriate leaving group for a given synthetic step; the mesylate's intermediate reactivity reduces the formation of elimination byproducts and improves process safety compared to the highly reactive triflate, while offering greater efficiency than the tosylate.
- [1] Oregon State University. (n.d.). Leaving Groups. Retrieved from https://sites.science.oregonstate.edu/chemistry/courses/ch334/ View Source
